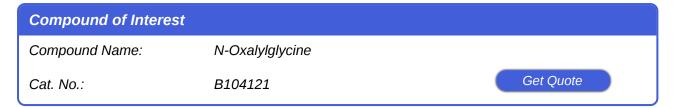


# N-Oxalylglycine (NOG): Application Notes and Protocols for Epigenetic Modification Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

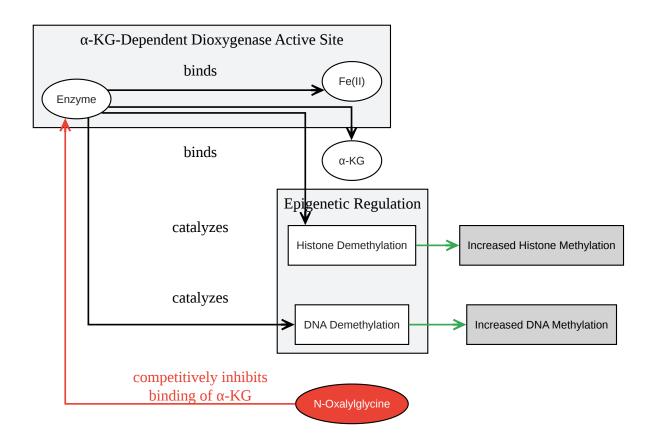
**N-Oxalylglycine** (NOG) is a cell-permeable small molecule that acts as a structural analog of  $\alpha$ -ketoglutarate ( $\alpha$ -KG). This property makes it a competitive inhibitor of a broad range of  $\alpha$ -KG-dependent dioxygenases, which are critical enzymes in epigenetic regulation. These enzymes include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the teneleven translocation (TET) family of DNA hydroxylases. By inhibiting these enzymes, NOG and its widely used cell-permeable prodrug, Dimethyl-oxalylglycine (DMOG), serve as invaluable tools for studying the dynamic regulation of histone and DNA methylation in various biological processes and disease models.

This document provides detailed application notes, quantitative data, and experimental protocols for the use of **N-Oxalylglycine** in epigenetic modification studies.

## **Mechanism of Action**

**N-Oxalylglycine** mimics the endogenous cofactor  $\alpha$ -ketoglutarate, binding to the active site of  $\alpha$ -KG-dependent dioxygenases. This competitive inhibition prevents the demethylation of histones and the hydroxylation of methylated DNA, leading to an increase in the levels of specific methylation marks. The primary targets of NOG in epigenetic studies are the JmjC domain-containing histone demethylases, which remove methyl groups from lysine residues on histones, and the TET enzymes, which are involved in DNA demethylation.





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Caption: Mechanism of N-Oxalylglycine as a competitive inhibitor.

# Data Presentation: Inhibitory Activity of N-Oxalylglycine

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **N-Oxalylglycine** against various  $\alpha$ -ketoglutarate-dependent dioxygenases.



Enzyme Family	Target Enzyme	IC50 (μM)	Reference
Histone Demethylases (KDM)	JMJD2A (KDM4A)	250	[1][2]
JMJD2C (KDM4C)	500	[1][2]	
JMJD2D (KDM4D)	-	[3][4]	_
JMJD2E (KDM4E)	24	[1][2]	_
PHF8	250 - 640	[5]	_
Prolyl Hydroxylases (PHD)	PHD1	2.1	[1][2]
PHD2	5.6	[1][2]	
DNA Hydroxylases (TET)	TET1	Binds (Kd = 49 μM)	[6]

Note: The cell-permeable prodrug Dimethyl-oxalylglycine (DMOG) is often used in cellular assays and is rapidly hydrolyzed to **N-Oxalylglycine** within the cell.

# **Experimental Protocols**

## Protocol 1: In Vitro Histone Demethylase (KDM) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **N-Oxalylglycine** on JmjC domain-containing histone demethylases in an in vitro setting.

#### Materials:

- Recombinant human KDM enzyme (e.g., JMJD2A, JMJD2C)
- Methylated histone H3 peptide substrate (e.g., H3K9me3)
- N-Oxalylglycine (NOG)

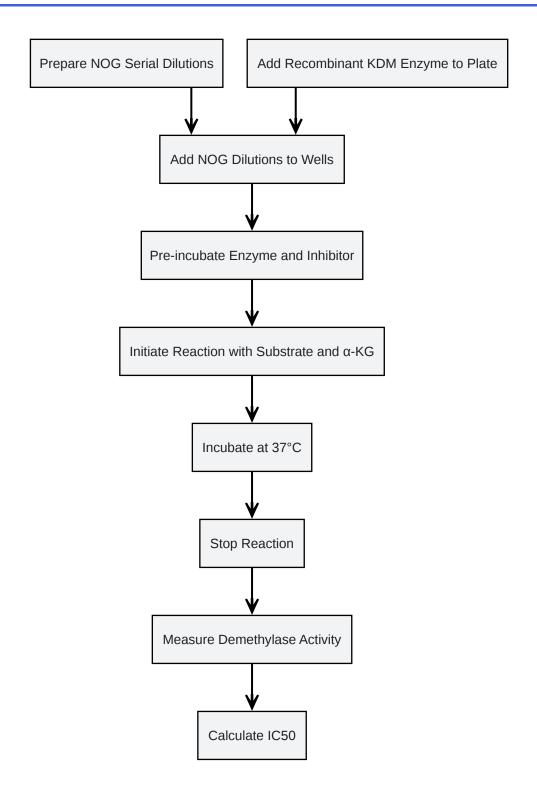


- Assay Buffer: 50 mM HEPES (pH 7.5), 50  $\mu$ M FeSO<sub>4</sub>, 1 mM  $\alpha$ -ketoglutarate, 2 mM Ascorbate
- Detection Reagent (e.g., Formaldehyde detection kit or antibody for the demethylated product)
- 96-well microplate

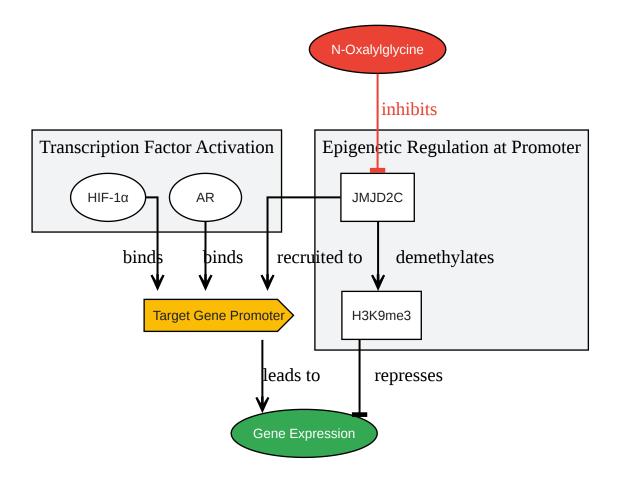
#### Procedure:

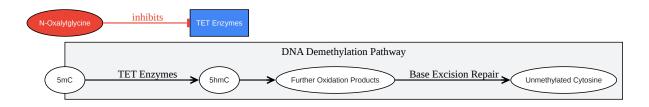
- Prepare a stock solution of N-Oxalylglycine in sterile water or DMSO.
- Prepare serial dilutions of NOG in the Assay Buffer to create a dose-response curve.
- In a 96-well plate, add the recombinant KDM enzyme to each well.
- · Add the different concentrations of NOG or vehicle control to the wells.
- Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
- Initiate the demethylation reaction by adding the methylated histone peptide substrate and  $\alpha$ -ketoglutarate.
- Incubate the reaction at 37°C for 1-2 hours.
- Stop the reaction according to the detection kit manufacturer's instructions.
- Measure the demethylase activity by detecting the amount of formaldehyde produced or by using an antibody specific to the demethylated histone mark.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.











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